2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide typically involves the chlorination of thiazole derivatives. One common method includes the reaction of 2-aminothiazole with chloromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or distillation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of thiazole derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the development of new drugs, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide involves its interaction with biological molecules. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-sulfonamide
- 4-chloro-2-(chloromethyl)quinazoline
- 2-oxo-4-chloromethyl-1,3,2-dioxaphosphorinane
Uniqueness
2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry. Additionally, its potential antimicrobial properties make it a valuable compound for medicinal research.
Properties
CAS No. |
2172554-04-8 |
---|---|
Molecular Formula |
C4H4Cl2N2O2S2 |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C4H4Cl2N2O2S2/c5-1-2-3(12(7,9)10)11-4(6)8-2/h1H2,(H2,7,9,10) |
InChI Key |
ZVGZVNRHYLIVDK-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(SC(=N1)Cl)S(=O)(=O)N)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.